molecular formula C18H18ClFN2O2 B2962913 2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid CAS No. 1439904-12-7

2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid

Cat. No. B2962913
CAS RN: 1439904-12-7
M. Wt: 348.8
InChI Key: YCENSLRJCHTZMU-UHFFFAOYSA-N
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Description

2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid, commonly known as CFPPAA, is a chemical compound with potential therapeutic applications. It belongs to the class of piperazine derivatives and has been the subject of extensive scientific research in recent years.

Mechanism of Action

The exact mechanism of action of CFPPAA is not fully understood, but it is believed to act as an antagonist at the serotonin 5-HT2A receptor and a partial agonist at the dopamine D2 receptor. These actions are thought to contribute to its antipsychotic and antidepressant effects.
Biochemical and Physiological Effects:
CFPPAA has been shown to modulate the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to alter the expression of certain genes involved in the regulation of neuronal function. Physiologically, CFPPAA has been shown to decrease locomotor activity in animal models, indicating its sedative effects.

Advantages and Limitations for Lab Experiments

One advantage of CFPPAA is its potent and selective pharmacological effects, making it a valuable tool for studying the role of dopamine and serotonin in various physiological and pathological conditions. However, its limited solubility in water and potential toxicity at high doses can pose challenges for its use in lab experiments.

Future Directions

There are several potential future directions for the study of CFPPAA. One area of interest is its potential applications in the treatment of psychiatric disorders, such as schizophrenia and depression. Additionally, further research is needed to fully elucidate its mechanism of action and to develop more efficient synthesis methods. Finally, the development of novel analogs of CFPPAA may lead to the discovery of even more potent and selective therapeutic agents.

Synthesis Methods

CFPPAA can be synthesized through a multistep process involving the reaction of 4-fluorobenzyl chloride with 2-chlorophenylpiperazine, followed by the addition of acetic anhydride and triethylamine. The resulting product is then purified through column chromatography to obtain pure CFPPAA.

Scientific Research Applications

CFPPAA has been studied extensively for its potential therapeutic applications in various medical conditions. It has been found to exhibit potent antipsychotic and antidepressant effects in animal models, making it a promising candidate for the treatment of psychiatric disorders. Additionally, CFPPAA has been shown to possess analgesic properties and may have potential applications in pain management.

properties

IUPAC Name

2-[4-(2-chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-15-3-1-2-4-16(15)21-9-11-22(12-10-21)17(18(23)24)13-5-7-14(20)8-6-13/h1-8,17H,9-12H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCENSLRJCHTZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2Cl)C(C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-(2-Chlorophenyl)piperazin-1-yl)-2-(4-fluorophenyl)acetic acid

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